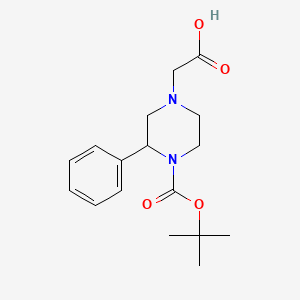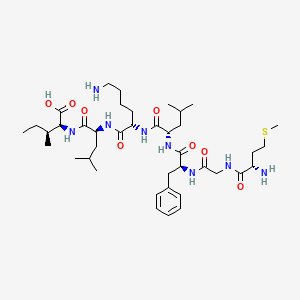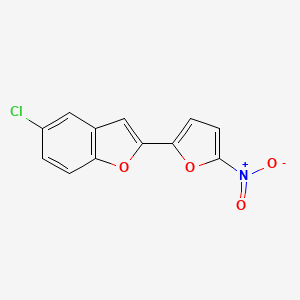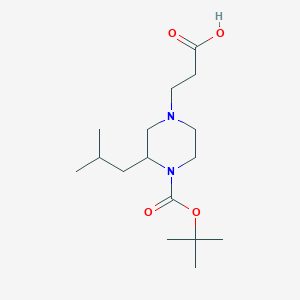![molecular formula C14H33N3O3Si B14175787 N,N,N',N''-Tetramethyl-N'-[3-(triethoxysilyl)propyl]guanidine CAS No. 928155-93-5](/img/structure/B14175787.png)
N,N,N',N''-Tetramethyl-N'-[3-(triethoxysilyl)propyl]guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N’,N’‘-Tetramethyl-N’-[3-(triethoxysilyl)propyl]guanidine: is a chemical compound with the molecular formula C11H27N3O3Si. It is a colorless, clear liquid commonly used as a catalyst in chemical manufacturing processes . This compound is known for its unique properties, including its ability to act as a strong base and its compatibility with various organic solvents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of N,N,N’,N’‘-Tetramethyl-N’-[3-(triethoxysilyl)propyl]guanidine typically involves the reaction of tetramethylguanidine with 3-chloropropyltriethoxysilane. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods: : In industrial settings, the production of this compound involves large-scale reactions using similar starting materials and conditions. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities to meet market demand .
Análisis De Reacciones Químicas
Types of Reactions: : N,N,N’,N’‘-Tetramethyl-N’-[3-(triethoxysilyl)propyl]guanidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the guanidine group.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include ethanol, acetone, and dimethylformamide.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
Chemistry: : N,N,N’,N’‘-Tetramethyl-N’-[3-(triethoxysilyl)propyl]guanidine is widely used as a catalyst in organic synthesis. It facilitates various reactions, including polymerization and alkylation .
Biology and Medicine: : In biological research, this compound is used to study enzyme mechanisms and protein interactions. It is also explored for its potential therapeutic applications due to its ability to interact with biological molecules .
Industry: : Industrially, it is employed in the production of specialty chemicals and materials. Its role as a catalyst makes it valuable in manufacturing processes that require precise control over reaction conditions .
Mecanismo De Acción
The mechanism by which N,N,N’,N’‘-Tetramethyl-N’-[3-(triethoxysilyl)propyl]guanidine exerts its effects involves its strong basicity and ability to form stable complexes with various substrates. It acts as a nucleophile, attacking electrophilic centers in target molecules. This interaction facilitates the formation of new chemical bonds, driving the desired reactions forward .
Comparación Con Compuestos Similares
Similar Compounds
N,N,N’,N’-Tetramethylguanidine: A strong base used in organic synthesis.
1,1,3,3-Tetramethylguanidine: Known for its use as a catalyst in various chemical reactions.
N,N,N’,N’-Tetramethyl-N’'-[3-(trimethoxysilyl)propyl]guanidine: Similar in structure but with different alkoxy groups, affecting its reactivity and applications.
Uniqueness: : N,N,N’,N’‘-Tetramethyl-N’-[3-(triethoxysilyl)propyl]guanidine stands out due to its triethoxysilyl group, which enhances its solubility in organic solvents and its ability to act as a versatile catalyst in a wide range of chemical reactions .
Propiedades
Número CAS |
928155-93-5 |
|---|---|
Fórmula molecular |
C14H33N3O3Si |
Peso molecular |
319.52 g/mol |
Nombre IUPAC |
1,1,2,3-tetramethyl-3-(3-triethoxysilylpropyl)guanidine |
InChI |
InChI=1S/C14H33N3O3Si/c1-8-18-21(19-9-2,20-10-3)13-11-12-17(7)14(15-4)16(5)6/h8-13H2,1-7H3 |
Clave InChI |
JXPXLCVECGRFMJ-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCCN(C)C(=NC)N(C)C)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3-Bis(methylsulfanyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one](/img/structure/B14175715.png)
![3-[3-[bis(2-chloroethyl)amino]phenyl]propanoic acid](/img/structure/B14175723.png)
![1H-Imidazole-5-methanamine, 1-[(3-amino[1,1'-biphenyl]-4-yl)methyl]-N-(6-chloro[1,1'-biphenyl]-3-yl)-](/img/structure/B14175729.png)

![2,6-Bis[(4-aminoanilino)methyl]-4-methylphenol](/img/structure/B14175741.png)
![1-[Bis(propan-2-ylamino)methylidene]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B14175749.png)
![1-(2-{Bis[2-(diphenylphosphanyl)ethyl]phosphanyl}ethyl)-1H-imidazole](/img/structure/B14175751.png)
![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-6-bromo-4-chloroquinazoline](/img/structure/B14175752.png)


![(3S,5R)-6-[(4-methoxyphenyl)methoxy]-3,5-dimethylhexan-2-one](/img/structure/B14175762.png)

![3-Hydroxy-4-[(4-methoxyphenyl)methoxy]butanenitrile](/img/structure/B14175781.png)

